Aluminium metaphosphate
Description
Overview of Phosphate (B84403) Chemistry and Polymeric Structures
Phosphate chemistry centers on compounds containing the phosphate (PO₄³⁻) or related anions and esters. A defining characteristic of phosphates is their ability to undergo polymerization, forming chains and rings by linking tetrahedral PO₄ units through shared oxygen atoms. wikipedia.org This process, known as condensation, can result in a variety of structures, from simple dimers to complex high-molecular-weight polymers. wikipedia.orgfiveable.me
These polymeric phosphates, or polyphosphates, are classified based on their structure:
Linear Polyphosphates : Chains of phosphate tetrahedra linked in a linear fashion.
Cyclic Polyphosphates (Metaphosphates) : Ring structures formed by the linking of three or more phosphate units. wikipedia.org
Aluminium metaphosphate, with the general formula Al(PO₃)₃, falls into the category of metaphosphates. Its structure consists of repeating (PO₃)⁻ units. researchgate.net The nature of the linkages and the degree of polymerization significantly influence the properties of the resulting material. fiveable.me The synthesis of these polymers often involves condensation reactions of phosphoric acid or its derivatives. fiveable.me
Significance of Aluminium Phosphates in Material Science Research
Aluminium phosphates, as a class of materials, hold considerable importance in material science due to their versatile properties and wide-ranging applications. chemicalbook.com Many synthetic forms of aluminium phosphate have framework structures analogous to zeolites, which makes them useful as catalysts, ion-exchangers, and molecular sieves. wikipedia.org The first of these aluminophosphate molecular sieves, often referred to as "ALPOs," were reported in 1982. wikipedia.org
The significance of these materials stems from several key attributes:
High Thermal Stability and Chemical Resistance : Aluminium phosphates exhibit excellent stability at high temperatures and resistance to chemical corrosion, making them suitable for use in refractory materials, protective coatings, and industrial binders. chemicalbook.compatsnap.compatsnap.com Amorphous forms can be stable up to 1400°C. patsnap.com
Catalytic Activity : Due to their high surface area and tunable acidity, they are employed as solid acid catalysts in various organic reactions like alkylation, isomerization, and esterification. patsnap.com Non-stoichiometric aluminophosphates, particularly those with a P/Al ratio greater than one, have shown strong catalytic activity. taylorandfrancis.com
Binder and Cementitious Properties : Aluminium phosphate is utilized in dental cements and as a binder for ceramics and refractories, where it enhances strength and durability. wikipedia.orgpatsnap.com
Pigment and Coating Applications : Amorphous aluminium phosphate can be used as a white pigment in paints, serving as a substitute for titanium dioxide to provide opacity. patsnap.com
The ability to synthesize aluminium phosphates in various crystalline and amorphous forms allows for the tailoring of their properties for specific applications. patsnap.com
Historical Context and Evolution of this compound Studies
The use of aluminium salts in various applications dates back several decades, with early uses including as adjuvants in vaccines to enhance the immune response, a practice that began in the 1930s. nih.govtaylorandfrancis.com While the broader class of aluminium phosphates has a long history, focused research into specific polymeric forms like this compound is a more recent development driven by advances in materials science.
The evolution of research can be characterized by a few key developments:
From Simple Salts to Advanced Materials : Initial studies focused on simple aluminium phosphate salts. A significant leap occurred with the synthesis of aluminophosphate molecular sieves in 1982, which opened new avenues for their application as catalysts and adsorbents. wikipedia.org
Understanding Phase Transformations : Research has delved into the complex phase changes that aluminium phosphates undergo at high temperatures. For instance, studies have shown that Al(H₂PO₄)₃ can transform into a linear Al(PO₃)₃ at around 300°C, which then converts to a cyclic Al(PO₃)₃ structure at temperatures beginning at 500°C. researchgate.net
Focus on Specific Structures : More recent investigations have concentrated on the synthesis and properties of specific metaphosphate structures. For example, studies have examined the different setting mechanisms of potassium silicate (B1173343) solutions when using aluminium tetrametaphosphate versus aluminium hexametaphosphate as a hardening agent. nih.gov These studies have provided insights into the ion-exchange reactions and depolymerization of the cyclic metaphosphate structures. nih.gov
Thermodynamic modeling and advanced analytical techniques have been instrumental in understanding the stability and breakdown of this compound under various environmental conditions, such as different oxygen partial pressures. osti.gov This ongoing research continues to expand the potential applications of this versatile compound.
Structure
2D Structure
Properties
InChI |
InChI=1S/Al.3HO3P/c;3*1-4(2)3/h;3*(H,1,2,3)/q+3;;;/p-3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAHRLDIUIPTCJ-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=P(=O)O[Al](OP(=O)=O)OP(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO9P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparation Methodologies of Aluminium Metaphosphate
Conventional Solid-State and Solution-Based Synthesis Routes
Traditional synthesis methods for aluminium metaphosphate often involve direct reactions between aluminium and phosphorus-containing precursors at elevated temperatures. These methods are well-established and can be scaled for industrial production.
Reaction of Aluminium Precursors with Phosphoric Acid Derivatives
A common and straightforward method for preparing this compound involves the reaction of an aluminium precursor with a phosphoric acid derivative. google.comgoogle.com Aluminium sources can include alumina (B75360) (Al₂O₃), aluminium hydroxide (B78521) (Al(OH)₃), or aluminium alkoxides. google.comgoogle.com The phosphorus source is typically orthophosphoric acid (H₃PO₄) or its dehydrated forms like metaphosphoric acid. google.comgoogle.com
The reaction between an aluminium compound and orthophosphoric acid generally proceeds via a condensation reaction, where approximately one mole of the aluminium compound reacts with three moles of the acid to form this compound, liberating water and, in the case of alkoxide precursors, alcohol. google.com The use of aluminium alkoxides, particularly secondary butoxides, is preferred as it can lead to high-purity products. google.com However, the reaction of phosphoric acid with alumina can be slow and may lead to the loss of volatile phosphorus oxides, especially at the high temperatures required for sintering. google.com
Historically, challenges in this method have included managing the reaction rate and ensuring a homogenous mixture. google.com For instance, reactions with dilute phosphoric acid may not initiate without heating, leading to settling of the aluminium hydroxide. google.com Conversely, highly concentrated phosphoric acid can react too vigorously, hindering effective mixing and resulting in a product with improper composition. google.com
High-Temperature Annealing and Condensation Processes
High-temperature annealing is a critical step in the synthesis of this compound, particularly in solid-state reactions. google.comgoogle.com After the initial reaction of precursors, the resulting intermediate product is subjected to a heat treatment process to drive the condensation and crystallization of the final metaphosphate structure. google.com This process typically involves drying at temperatures around 100°C to 200°C, followed by baking or annealing at higher temperatures, generally ranging from 300°C to 600°C, for several hours to a couple of days. google.com
The specific temperature and duration of the annealing process are crucial in determining the final phase of the aluminium phosphate (B84403). osti.gov For instance, thermodynamic data indicates that this compound can decompose at lower temperatures than aluminium orthophosphate. osti.gov The stability of this compound increases with higher oxygen partial pressure during annealing. osti.gov Studies have shown that different crystalline forms of aluminium phosphate, such as the AlPO₄ phase, can be formed at temperatures exceeding 1000°C. nih.gov In some synthesis routes, annealing at temperatures up to 1400°C is employed to produce amorphous and metastable compositions. google.comgoogle.com
The process of heating an intermediate mixture of an aluminium oxide compound and tetraphosphoric acid to around 150°C until bubbling ceases, followed by further heating to approximately 500°C, results in the formation of this compound. google.com
Stoichiometric Control in Preparation
Precise control of the stoichiometry, the molar ratio of aluminium to phosphorus, is paramount in the synthesis of this compound to ensure the formation of the desired product phase. The ideal molar ratio for the formation of this compound, Al(PO₃)₃, is approximately 1 mole of the aluminium compound to 3 moles of phosphoric acid. google.com
Deviations from this stoichiometric ratio can lead to the formation of other aluminium phosphate species. For example, reacting α-alumina with phosphoric acid in a 1:1 Al:P ratio primarily yields aluminium orthophosphate, whereas a composite sol-gel phase with the same 1:1 ratio produces a higher quantity of this compound products. researchgate.net When the P/Al atom ratio in a phosphate binder is 2.2, cristobalite aluminium orthophosphate (AlPO₄) is formed after heat treatment at 800°C. researchgate.net
The preparation of aluminium phosphate compounds generally targets a composition within the range of about 19 to 42% Al₂O₃ and 58 to 81% P₂O₅ by weight. google.com Careful control over the proportions of the reactants is essential to avoid the formation of unwanted byproducts and to achieve a high yield of pure this compound.
Sol-Gel and Hydrothermal Synthesis Approaches
More contemporary methods for synthesizing this compound include sol-gel and hydrothermal techniques. These approaches offer greater control over the product's microstructure and properties at lower processing temperatures compared to conventional solid-state methods.
Utilization of Aluminium and Phosphorus Precursors in Sol-Gel Systems
The sol-gel process provides a versatile route to produce aluminium phosphate materials with a high degree of homogeneity and purity. researchgate.netrsc.org This method typically involves the use of aluminium alkoxides, such as aluminium tri(sec-butoxide), or aluminium lactate (B86563) as the aluminium precursor, and orthophosphoric acid as the phosphorus source. researchgate.netrsc.org The reaction is carried out in a solvent, such as 2-butanol, often with a chelating agent like 1,3-butanediol (B41344) to control the hydrolysis and condensation rates. rsc.org
The process begins with the formation of a sol, a colloidal suspension of the precursors, which then undergoes gelation to form a solid network within the liquid medium. Subsequent drying and calcination of the gel remove the solvent and organic components, leading to the formation of the final aluminium phosphate material. rsc.org The sol-gel method allows for the preparation of transparent aluminium phosphate gels and glasses over a wider range of P/Al ratios (from 0.5 to 3.0) than is possible through melt-cooling techniques. researchgate.net
The introduction of phosphorus during the sol-gel procedure significantly influences the amount of incorporated phosphorus and the final structure. rsc.org The structure of the dried xerogels is characterized by octahedrally coordinated aluminium environments involved in various degrees of polymerization. researchgate.net
Influence of Reaction Parameters on Product Phase and Morphology
In both sol-gel and hydrothermal synthesis, the reaction parameters play a critical role in determining the phase and morphology of the resulting this compound.
In sol-gel synthesis , the pH of the precursor solution and the thermal treatment conditions are key factors. researchgate.net For instance, poorly crystallized boehmite with mainly octahedral aluminium sites is present in dried samples. After calcination at 500°C, this transforms into poorly crystallized γ-alumina with octahedral, pentacoordinate, and tetrahedral aluminium sites. rsc.org At higher phosphorus content, an AlPO₄ phase can be observed. rsc.org The calcination temperature also affects the final structure; transformation of boehmite to alumina occurs above 350°C, and at higher phosphorus content, partial destruction of alumina to form aluminium phosphate can happen as the temperature increases. rsc.org
In hydrothermal synthesis , a typical method for producing aluminophosphates, reaction parameters such as temperature, pressure, and the molar ratios of reactants in the mixture are influential. researchgate.netwikipedia.org This method involves the reaction of phosphoric acid and an aluminium source (like hydroxide, salt, or alkoxide) in a sealed vessel under controlled pH, often in the presence of organic amines. wikipedia.org The hydrothermal environment can facilitate the dissolution and recrystallization of insoluble or poorly soluble starting materials, leading to the formation of various crystalline phases and morphologies. mdpi.com For example, controlling the concentration of the starting materials in a hydrothermal reaction can selectively produce 2-dimensional plate-like particles or 1-dimensional wire-like products of aluminium oxide, a related material. researchgate.net The pH of the medium is also a significant factor, with acidic conditions favoring the growth of certain crystal structures. researchgate.net
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of aluminum metaphosphate is a significant area of contemporary research. This approach seeks to develop more environmentally benign and sustainable production methods.
Bio-Inspired Routes and Phytate-Derived Synthesis
A notable advancement in green synthesis is the use of bio-inspired routes, particularly those utilizing phytic acid (also known as inositol (B14025) hexaphosphate or IP6) derived from plant sources. mdpi.comucm.es Phytic acid, abundant in cereals and grains, serves as a natural precursor in the formation of aluminum phosphate. acs.orgacs.orgnih.gov This method offers a sustainable alternative to traditional synthesis routes that often rely on harsh chemical reagents and solvents. mdpi.comucm.es
One innovative approach involves the use of extracts from Quercus suber (cork oak) somatic embryos, which have a high phosphate content. mdpi.comucm.es In this process, the multiple phosphate groups of phytic acid chelate with aluminum ions (Al³⁺). mdpi.com This interaction leads to the formation of aluminum-phosphate chelate complexes. Subsequent cross-linking between phytic acid molecules, facilitated by the aluminum ions, contributes to the development of larger, hierarchically organized structures. mdpi.com
Another method involves the pyrolysis of metal phytates. acs.orgacs.org In this process, an assembly structure is first formed between plant-derived sodium phytate and aluminum ions. This metal-phytate complex is then subjected to pyrolysis to yield aluminum phosphate. acs.org Research has demonstrated that this technique can produce catalysts with a high content of Lewis acidic sites, which are valuable in various chemical transformations. acs.orgacs.org The use of bioderived catalysts aligns with the principles of green chemistry by utilizing renewable resources. acs.org
The key advantages of these bio-inspired methods include reduced costs, simpler processes, and the ability to produce nanoparticles with enhanced colloidal stability. mdpi.com The bioactive compounds present in plant extracts, such as polyphenols and flavonoids, can act as natural reducing and stabilizing agents for the nanoparticles. mdpi.com
Formation of Nanostructured this compound
The synthesis of aluminum metaphosphate in nanostructured forms, such as nanopowders and nanoplates, allows for the tuning of its properties for specific applications. Control over particle size and morphology is a critical aspect of this research.
Control of Particle Size and Morphology (Nanoplates, Nanopowders)
The morphology of nanostructured aluminum phosphate can be precisely controlled through the selection of the synthesis method.
Nanoplates: A green synthesis method using phytate extracts from cork oak somatic embryos has been shown to produce aluminum phosphate with a distinct nanoplate morphology. mdpi.com Electron microscopy analysis revealed that these nanoplates are extremely thin, transparent, and possess a wide range of lateral dimensions. mdpi.com The resulting nanoplates are well-dispersed with minimal aggregation, which is attributed to the stabilizing effect of phytochemicals in the plant extract. mdpi.com X-ray diffraction (XRD) analysis confirmed the formation of complex crystal nanoplates, including anisotropic aluminum phosphate with triclinic and monoclinic crystal structures. ucm.es
Nanopowders: Nanopowders of aluminum phosphate can be synthesized through various techniques. One such method is chemical co-precipitation. researchgate.net Studies using this method have successfully produced aluminum phosphate nanoparticles, with the morphology of most particles observed to be tetrahedral. researchgate.net Another approach is the polymerized organic-inorganic complex route, which has been used to synthesize aluminum phosphate powder with particle sizes of less than or equal to 10 nm. researchgate.net Furthermore, the pyrolysis of aluminum phytate derived from sodium phytate and aluminum acetate (B1210297) has been shown to yield small particles with a size of less than 200 nm. acs.org
The following table summarizes the findings from different synthesis methods for nanostructured aluminum phosphate:
| Synthesis Method | Precursors | Resulting Morphology | Particle Size | Characterization Techniques |
| Green Synthesis (Phytate-Derived) | Extracts from Quercus suber somatic embryos, Aluminum ions | Nanoplates | Extremely thin with wide lateral dimensions | UV-Vis, XRD, TEM, SEM, FTIR mdpi.comucm.es |
| Pyrolysis of Metal Phytate | Sodium phytate, Metal acetate (e.g., aluminum acetate) | Small particles/Nanopowder | <200 nm | SEM acs.org |
| Chemical Co-precipitation | Not specified | Nanopowder (Tetrahedral) | Average size ~55.75 nm | XRD, SEM, FTIR, UV researchgate.net |
| Polymerized Complex Route | Not specified | Nanopowder | ≤10 nm | DTA, TGA, XRD, SEM researchgate.net |
This table was created using an interactive data tool.
The control over particle size and shape is crucial as it directly influences the material's properties and potential applications. For instance, the unique optical and structural properties of aluminum phosphate nanoplates show promise for use in specialized fields. ucm.es
Structural Elucidation and Polymorphism of Aluminium Metaphosphate
Polymorphism and Allotropic Forms of Al(PO₃)₃
Aluminium metaphosphate is known to exist in several polymorphic forms, each characterized by a unique crystal structure and arrangement of its constituent phosphate (B84403) tetrahedra. nih.govwikipedia.org This polymorphism gives rise to variations in its physical and chemical properties.
This compound can crystallize in both cubic and monoclinic systems. nih.govwikipedia.org The cubic form, designated as A-Al(PO₃)₃, crystallizes in the I3d space group. nih.gov In this structure, the phosphate network forms four-membered rings of Q² structural units, which are interconnected by [AlO₆] octahedra. nih.gov The P-O bond lengths within these rings vary, with bridging oxygen (P-OB) bonds ranging from 1.583 to 1.595 Å and non-bridging oxygen (P-ONB) bonds from 1.471 to 1.479 Å. nih.gov
The monoclinic phase of this compound crystallizes in the P12₁/c1 space group. nih.gov This form features infinite chains of corner-linked phosphate tetrahedra. wikipedia.org The structural parameters for a monoclinic form have been reported as a=6.072(2) Å, b = 15.036(1) Å, c = 8.182(9) Å, and β = 105.12°. nih.gov The existence of these distinct crystal systems highlights the structural flexibility of the aluminophosphate framework.
The structural versatility of this compound extends to the formation of both cyclic and chain polymeric structures. nih.govwikipedia.org The cubic phase, for instance, is characterized by its four-membered phosphate rings. nih.gov Another polymorphic form, known as aluminum cyclohexaphosphate, also exists. nih.gov
In contrast, the monoclinic form of Al(PO₃)₃ is built from infinite chains of linked PO₄ tetrahedra. wikipedia.org These chains represent a polymeric structure. The presence of both cyclic and chain structures underscores the diverse ways in which the fundamental phosphate and aluminate units can connect, leading to the observed polymorphism.
Advanced Spectroscopic Characterization Techniques
To probe the complex structures of this compound and related aluminophosphate materials, advanced spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has proven to be a powerful tool for elucidating the local atomic environments and connectivity within these materials. unt.eduresearchgate.net
Solid-state Magic Angle Spinning (MAS) NMR spectroscopy is a key technique for investigating the structure of amorphous and crystalline solids like this compound. unt.eduresearchgate.net By spinning the sample at a specific angle relative to the external magnetic field, it is possible to obtain high-resolution spectra that provide detailed information about the local chemical environments of specific nuclei.
³¹P, ²⁷Al, and ²³Na MAS NMR are crucial for understanding the structure of aluminophosphates. unt.edursc.org ³¹P MAS NMR provides information about the different phosphate species present, often denoted using the Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting to other phosphate tetrahedra. unt.edu For example, Q² units are characteristic of metaphosphate chains, while Q¹ and Q⁰ species represent chain-terminating and isolated orthophosphate groups, respectively. unt.edursc.org
²⁷Al MAS NMR is used to determine the coordination environment of aluminum atoms. researchgate.netresearchgate.net Aluminum can exist in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) coordination. The chemical shift in the ²⁷Al NMR spectrum is sensitive to this coordination, allowing for the quantification of the different aluminum species. researchgate.nethuji.ac.il For instance, in some aluminophosphate glasses, the addition of Al₂O₃ can lead to the formation of both tetrahedrally and octahedrally coordinated aluminum. rsc.org
In sodium-containing aluminophosphate glasses, ²³Na MAS NMR can be employed to probe the local environment of the sodium ions and their proximity to the phosphate and aluminate units. unt.edu Dipolar dephasing experiments, such as ³¹P/²⁷Al and ³¹P/²³Na, provide further insights into the connectivity between these different nuclei, revealing details about the medium-range order in the glass structure. unt.edu
The analysis of ³¹P NMR spectra allows for the detailed speciation of phosphate units. rsc.orgrsc.org In aluminophosphate glasses, the incorporation of aluminum can lead to the depolymerization of the phosphate network, resulting in a shift from Q² to Q¹ species. unt.edursc.org The chemical shifts in the ³¹P spectra are sensitive to the nature of the neighboring cations, allowing for the differentiation of P-O-P and P-O-Al linkages. unt.edu
The formation of P-O-Al bonds typically results in a downfield shift (more positive chemical shift) in the ³¹P NMR spectrum compared to P-O-P bonds. unt.edu Dipolar correlation experiments, such as ³¹P{²⁷Al} REDOR (Rotational Echo Double Resonance), can directly probe the P-O-Al connectivity and even provide estimates of the average number of P-O-Al linkages per phosphate tetrahedron. researchgate.net This information is critical for constructing a comprehensive model of the atomic-level structure of these complex materials.
Data Tables
Table 1: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Unit Cell Parameters |
| A-Al(PO₃)₃ | Cubic | I3d | a = 13.727(6) Å |
| Monoclinic Al(PO₃)₃ | Monoclinic | P12₁/c1 | a = 6.072(2) Å, b = 15.036(1) Å, c = 8.182(9) Å, β = 105.12° |
Data sourced from nih.gov
Table 2: Key NMR Spectroscopic Information for Aluminophosphate Characterization
| Nucleus | Information Provided | Typical Chemical Shift Ranges |
| ³¹P | Phosphate speciation (Qⁿ groups), P-O-P vs. P-O-Al linkages | Q⁰: ~0 ppm, Q¹: ~-10 to -20 ppm, Q²: ~-20 to -30 ppm |
| ²⁷Al | Aluminum coordination environment | AlO₄: ~30 to 60 ppm, AlO₅: ~0 to 30 ppm, AlO₆: ~-10 to 10 ppm |
| ²³Na | Local environment of sodium ions | Varies with coordination and neighboring species |
Note: Chemical shift ranges are approximate and can vary depending on the specific composition and structure of the material.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of aluminium phosphates. bohrium.comnih.gov These methods are particularly effective for identifying the various phosphate units and bridging bonds within the material's network. bohrium.comnih.gov The spectra are typically characterized by intense bands in the mid- and high-frequency regions, which correspond to vibrations of P–O–P and P–O bonds within [PO₄] tetrahedra. bohrium.comnih.gov In Raman spectroscopy, symmetric vibrations tend to be more intense, while asymmetric vibrations dominate IR spectra. bohrium.com
The differentiation between various polymorphic forms of this compound (Al(PO₃)₃) is achievable through vibrational spectroscopy, as each form presents a unique spectral fingerprint. bohrium.comnih.gov The analysis focuses on the vibrations of the phosphate chains and rings, built from Q² structural units (a PO₄ tetrahedron linked to two other tetrahedra).
In the case of the monoclinic polymorph B-Al(PO₃)₃, the Raman spectrum is distinguished by two primary intense bands. nih.gov The band at approximately 1186 cm⁻¹ is assigned to the symmetric stretching vibrations of the two non-bridging oxygen atoms (P–Oₙᵦ) in the Q² units, while the band at 640 cm⁻¹ corresponds to symmetric stretching of the P-O-P bridges and bending of the P–Oₙᵦ bonds. nih.gov The IR spectrum for this form is more complex, with strong bands between 922–1350 cm⁻¹ related to asymmetric stretching of both bridging (P–Oₒ) and non-bridging oxygen atoms. nih.gov
For aluminum cyclohexaphosphate, another monoclinic form of Al(PO₃)₃, the strongest Raman band appears at about 1215 cm⁻¹, attributed to the symmetric stretching of P–Oₙᵦ in Q² units. nih.gov A second strong band at approximately 715 cm⁻¹ is due to symmetric stretching of P-O-P bridges and bending modes of P–Oₙᵦ. nih.gov
The analysis of layered aluminium phosphates also allows for the assignment of Al-O-P vibrations, alongside those of the phosphate groups (PO₃ and PO₂). nih.gov The comparison of experimental spectra with those calculated by ab initio methods allows for a proper and detailed assignment of spectral features to specific vibrational modes. bohrium.comnih.gov
Table 1: Assignment of Vibrational Modes in Al(PO₃)₃ Polymorphs
| Polymorph | Spectroscopy | Wavenumber (cm⁻¹) | Assigned Vibrational Mode |
|---|---|---|---|
| B-Al(PO₃)₃ | Raman | ~1186 | Symmetric stretching of non-bridging P-O bonds (Q² units) |
| Raman | ~640 | Symmetric stretching of P-O-P bridges and bending of P-O bonds | |
| IR | 922 - 1350 | Asymmetric stretching of P-O-P and P-O bonds | |
| Aluminum Cyclohexaphosphate | Raman | ~1215 | Symmetric stretching of non-bridging P-O bonds (Q² units) |
| Raman | ~715 | Symmetric stretching of P-O-P bridges and bending of P-O bonds |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and chemical bonding environments at the outermost atomic layers of this compound. researchgate.netaip.org It provides crucial information on the oxidation states and the nature of oxygen bonding, which differs between the surface and the bulk material. researchgate.netarxiv.org
XPS analysis of the O(1s) core level spectrum in this compound reveals two distinct oxygen environments. researchgate.netrsc.orgrsc.orgport.ac.uknih.gov Based on studies tracking the progressive polymerization of orthophosphate to metaphosphate with increasing annealing temperature, these oxygen states have been definitively assigned. researchgate.netrsc.orgrsc.orgport.ac.uk The peak at a binding energy of approximately 532.3 eV is attributed to oxygen atoms bridging phosphorus and aluminium atoms (P–O–Al). researchgate.netrsc.orgrsc.orgport.ac.uknih.gov The second peak, found at a higher binding energy of about 533.7 eV, is assigned to oxygen atoms bridging two phosphorus atoms (P–O–P). researchgate.netrsc.orgrsc.orgport.ac.uknih.gov
This assignment is critical for understanding the surface stoichiometry. In an ideal bulk this compound structure, the theoretical ratio of P–O–Al to P–O–P bonding environments is 2:1. rsc.orgnih.gov However, XPS quantification often reveals a surface ratio that deviates from this, typically showing a lower proportion of P-O-Al bonds (e.g., ~1.6:1). nih.gov This discrepancy indicates that the surface is richer in phosphorus than the bulk, with a P:Al ratio higher than the expected 3:1. rsc.orgnih.gov This surface enrichment may be due to the presence of cyclic polyphosphates. researchgate.netrsc.org The absence of an Al(2p) signal at lower annealing temperatures for certain precursors suggests a surface dominated by hydrogen polyphosphate in early stages of formation. researchgate.net
Table 2: XPS Binding Energies for Oxygen States in this compound
| Oxygen Environment | O(1s) Binding Energy (eV) | Reference |
|---|---|---|
| P–O–Al | ~532.3 | researchgate.netrsc.orgrsc.orgport.ac.uknih.gov |
| P–O–P | ~533.7 | researchgate.netrsc.orgrsc.orgport.ac.uknih.gov |
X-ray Diffraction (XRD) for Crystalline Phase Identification and Polymerization Progression
X-ray Diffraction (XRD) is an essential technique for analyzing the crystalline structure of materials. malvernpanalytical.comdoitpoms.ac.ukyoutube.com For this compound, XRD is used to identify its various crystalline phases (polymorphs) and to monitor the structural evolution during its synthesis, particularly the polymerization process from precursor materials. rsc.orgrsc.org Each crystalline phase possesses a unique atomic arrangement, resulting in a characteristic diffraction pattern that acts as a fingerprint for identification. malvernpanalytical.comyoutube.com
The synthesis of aluminium phosphate often involves a progressive polymerization induced by heating, starting from orthophosphates and proceeding through polyphosphates to form the cross-linked metaphosphate network. rsc.orgrsc.orgnih.gov XRD analysis tracks this transformation by observing the disappearance of precursor phase peaks and the emergence of new peaks corresponding to intermediate and final metaphosphate structures. researchgate.netrsc.org For instance, studies show that upon annealing mixtures of phosphoric acid and aluminium precursors, amorphous phases or hydrated aluminium phosphates are present at lower temperatures, which then transform into crystalline this compound phases at higher temperatures (e.g., 800 °C). researchgate.netrsc.org
Different polymorphs of this compound, such as the cubic (Form A) and monoclinic (Form B and cyclohexaphosphate) types, can be distinguished by their unique XRD patterns. nih.gov For example, A-Al(PO₃)₃ crystallizes in a cubic I-43d space group. nih.gov Rietveld refinement of XRD data allows for quantitative phase analysis, determining the weight percentage of each crystalline phase present in a sample, which is useful for assessing material purity. nih.gov For example, a synthesized sample was identified as being approximately 99 wt% A-Al(PO₃)₃ with a minor impurity of α-cristobalite type AlPO₄. nih.gov Similarly, another synthesis yielded a product containing about 85 wt% aluminum cyclohexaphosphate with the remainder being the A-Al(PO₃)₃ phase. nih.gov
Table 3: Crystalline Phases and Polymorphs of Aluminium Phosphate Compounds Identified by XRD
| Compound / Phase | Crystal System | Space Group | Key Characteristics / Findings from XRD |
|---|---|---|---|
| A-Al(PO₃)₃ | Cubic | I-43d | Identified as the main phase (~99 wt%) in a synthesis, with a fitted lattice parameter a = 13.727(6) Å. nih.gov |
| Aluminum Cyclohexaphosphate | Monoclinic | P12₁/c1 | Identified as the main phase (~85 wt%) in another synthesis, with the rest being A-Al(PO₃)₃. nih.gov |
| NaAlP₂O₇ | Monoclinic | P12₁/c1 | A related pyrophosphate, identified as the main phase (~85 wt%) with AlPO₄ and Al₂O₃ as minor phases. nih.gov |
| This compound (general) | - | - | Formation of cubic this compound is confirmed by XRD after annealing at 800 °C. rsc.org |
| Hydrated AlPO₄ | - | - | Amorphous or hydrated phases are observed at early reaction times or lower temperatures before crystallizing into metaphosphate. researchgate.net |
Thermal Behavior and Degradation Mechanisms of Aluminium Metaphosphate
Dehydration and Polymerization Processes in Aluminium Phosphate (B84403) Systems
The formation of aluminium metaphosphate is typically achieved through the thermal treatment of a precursor, commonly an aluminium dihydrogen phosphate (Al(H₂PO₄)₃) solution. This precursor is synthesized by reacting an aluminium source, such as aluminium hydroxide (B78521) (Al(OH)₃), with phosphoric acid (H₃PO₄). cyberleninka.rubasstechintl.com The P/Al molar ratio in the initial solution is a crucial factor that influences the rate of polymerization and the nature of the final phosphate phases formed. researchgate.net
The thermal processing of the precursor initiates a sequence of dehydration and polymerization reactions. basstechintl.com As the temperature increases, water molecules are eliminated, and the initial monomeric phosphate units begin to link together, forming larger polymeric structures. This process is often accompanied by the formation of intermediate compounds. For instance, upon heating to approximately 250°C, aluminium tripolyphosphate can be produced. basstechintl.com Further heating continues the polymerization process, leading to the formation of long-chain polyphosphates and eventually the metaphosphate structure. basstechintl.com
During synthesis, hydroxyl groups (P-OH) can also be present in the material. These groups are thermally unstable and decompose at elevated temperatures. Studies using thermogravimetric analysis coupled with mass spectroscopy (TGA-MS) have shown that these P-OH groups can decompose at temperatures around 875°C. researchgate.net
High-Temperature Stability and Thermal Decomposition Pathways
This compound is recognized for its stability at high temperatures, which makes it a valuable component in materials designed for severe service conditions. osti.govmdpi.com However, it undergoes decomposition at very high temperatures, typically above 1000°C. cyberleninka.ru The exact temperature and nature of the decomposition are heavily influenced by the surrounding atmosphere and the rate of heating. osti.govmdpi.com Thermodynamic modeling and thermal gravimetric analysis (TGA) show that at a given oxygen partial pressure, this compound generally decomposes at lower temperatures than aluminium orthophosphate. osti.gov
The primary thermal degradation pathway for this compound involves its decomposition into aluminium orthophosphate (AlPO₄) and volatile phosphorus-bearing oxides. cyberleninka.ruresearchgate.net The most prominent volatile species is phosphorus pentoxide (P₂O₅). cyberleninka.ru This decomposition typically begins at temperatures of 1000°C or higher. cyberleninka.ruresearchgate.net
The general reaction can be summarized as: Al(PO₃)₃(s) → AlPO₄(s) + P₂O₅(g)
In addition to P₂O₅, other gaseous phosphorus compounds can be formed depending on the environmental conditions. In air, PO₂ and (P₂O₃)₂ are also predicted to form alongside P₂O₅. osti.gov In environments with very low oxygen partial pressure, (P₂O₃)₂ was identified as a primary gaseous by-product. osti.gov
Table 1: Primary Decomposition Products of this compound
| Solid Product | Gaseous Products (Depending on Atmosphere) |
| Aluminium Orthophosphate (AlPO₄) | Phosphorus Pentoxide (P₂O₅) |
| Diphosphorus Trioxide Dimer ((P₂O₃)₂) | |
| Phosphorus Dioxide (PO₂) |
The atmosphere, particularly the oxygen partial pressure, plays a significant role in the thermal stability of this compound. osti.gov Thermodynamic modeling and TGA measurements consistently show that an increase in oxygen partial pressure leads to enhanced thermal stability, shifting the decomposition to higher temperatures. osti.gov For example, in an environment with a very low oxygen partial pressure of 10⁻¹⁰ atm, the decomposition of this compound to aluminium orthophosphate begins at approximately 830°C. osti.gov In contrast, in air, the structure shows a breakdown above 1400°C. osti.gov
Table 2: Effect of Oxygen Partial Pressure on this compound Decomposition Temperature
| Oxygen Partial Pressure (atm) | Approximate Decomposition Temperature |
| 10⁻¹⁰ | ~830°C |
| Air (10⁻⁰.⁶⁸) | >1400°C |
Source: osti.gov
The heating rate is another critical parameter affecting the degradation process and the final product composition. mdpi.com Slower heating protocols are generally preferred as they promote the formation of the stable cubic form of this compound, Al(PO₃)₃ [A]. mdpi.com Conversely, rapid heating can lead to incomplete reactions and the formation of a higher proportion of less stable phases and residual phosphate moieties. mdpi.com
Thermal-Induced Phase Transformations
This compound can exist in different crystalline forms, or allotropes, such as the [A] and [B] forms, which can be identified through NMR analysis. researchgate.net Upon heating, it undergoes distinct phase transformations. One significant transformation is the conversion of this compound into the cristobalite form of aluminium orthophosphate (C-AlPO₄), which has been observed to occur at 1219°C. researchgate.net
The aluminium orthophosphate (AlPO₄) formed from the decomposition itself undergoes further phase changes. The berlinite (B1174126) form of AlPO₄, which is structurally similar to quartz, transforms into tridymite and cristobalite forms upon heating, a behavior that mirrors the phase transformations of silicon dioxide. wikipedia.org These transformations are important as they can involve volume changes that affect the structural integrity of the material in which the phosphate is a component.
The different phases of aluminium phosphate exhibit varying thermal expansion coefficients, which is a critical property for high-temperature applications.
Table 3: Thermal Expansion Coefficients of Selected Aluminium Phosphate Phases
| Compound/Phase | Temperature Range (°C) | Thermal Expansion Coefficient (α) |
| A-Al(PO₃)₃ | 250 - 1048 | 9.6 × 10⁻⁶/°C |
| C-AlPO₄ (cristobalite) | 250 - 1045 | 5.5 × 10⁻⁶/°C |
Source: researchgate.net
Advanced Characterization Methodologies for Aluminium Metaphosphate Materials
Electron Microscopy Techniques
Electron microscopy offers high-resolution imaging capabilities that are indispensable for understanding the morphology and structure of materials at the micro and nano levels.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a fundamental technique for examining the surface topography and morphology of aluminium metaphosphate. azooptics.com By scanning the sample with a focused beam of electrons, SEM generates detailed images that reveal characteristics such as particle shape, size distribution, and surface texture. azooptics.cominnovaltec.com For this compound, SEM analysis has been used to study the morphology of powders and coatings. osti.govmdpi.com Studies have identified various morphologies depending on the synthesis method, including tetrahedral shapes for nanoparticles prepared by chemical co-precipitation. researchgate.net In other preparations, SEM has revealed the hierarchical organization of complex nanoplates. mdpi.com The technique is critical for quality control and for understanding how surface characteristics influence the material's bulk properties and performance in applications like coatings and binders. Operating at low accelerating voltages (<5kV) enhances the signal from the outer surface layers, providing more detailed information on surface morphology and minimizing charging effects on non-conductive samples. innovaltec.com
Table 1: SEM Analysis Findings for Aluminium Phosphate (B84403) Materials
| Feature Analyzed | Observation | Source(s) |
|---|---|---|
| Particle Morphology | Tetrahedral shapes observed for nanoparticles. | researchgate.net |
| Surface Structure | Hierarchical organization of nanoplates. | mdpi.com |
| Powder Microstructure | General microstructure of starting powders. | osti.gov |
| Surface Topography | Detailed surface features and texture. | azooptics.cominnovaltec.com |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) provides unparalleled resolution for analyzing the internal structure of materials at the nanoscale. nih.gov For this compound, TEM is crucial for characterizing the size, shape, and crystallinity of nanoparticles. mdpi.comresearchgate.net Unlike SEM, TEM allows for the visualization of the internal structure, revealing details about crystal lattice, defects, and the distribution of different phases within a single nanoparticle. nih.govresearchgate.net Research has employed TEM to confirm the nanoplate morphology of green-synthesized aluminium phosphate, showing extremely thin, transparent plates. mdpi.com It is an essential tool for verifying the size of synthesized nanoparticles and for understanding the ultrastructural details that govern the material's properties, which is particularly important in the development of advanced nanomaterials for specialized applications. nih.govnih.govdovepress.com
Table 2: Nanostructural Insights from TEM for Aluminium Phosphate
| Parameter | Description of Findings | Source(s) |
|---|---|---|
| Nanoparticle Size | Confirmed nanoparticle sizes in the range of 56-63 nm. | researchgate.net |
| Nanoparticle Morphology | Revealed extremely thin, transparent nanoplate structures. | mdpi.com |
| Internalization in Cells | Used to verify the internalization of nanoparticles within cells. | nih.gov |
| Uptake Mechanisms | Provides unequivocal information on nanoparticle uptake mechanisms by cells. | nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are used to measure changes in the physical and chemical properties of materials as a function of temperature. These methods are vital for determining the thermal stability and phase transitions of this compound.
Thermogravimetric Analysis (TGA) for Mass Change Monitoring
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing critical data on its thermal stability and decomposition behavior. For this compound, TGA curves reveal the temperatures at which significant mass loss occurs due to decomposition or the release of volatile components. osti.gov Studies show that the thermal decomposition of this compound [Al(PO₃)₃] is a multi-stage process. osti.govresearchgate.net In an environment with a low oxygen partial pressure (10⁻¹⁰ atm), a major weight loss occurs between 900-1100°C, corresponding to the transformation of this compound into aluminium orthophosphate (AlPO₄). osti.gov Further heating leads to the decomposition of AlPO₄ into alumina (B75360) (Al₂O₃) at temperatures around 1220°C. osti.gov The thermal stability of this compound increases with higher oxygen partial pressure, with decomposition in air occurring at temperatures above 1400°C. osti.gov
Table 3: TGA Decomposition Data for this compound
| Thermal Event | Temperature Range (°C) | Atmosphere | Observation | Source(s) |
|---|---|---|---|---|
| Transformation to AlPO₄ | 900 - 1100 | Low Oxygen (10⁻¹⁰ atm) | Significant weight loss. | osti.gov |
| Decomposition of AlPO₄ | ~1220 | Low Oxygen (10⁻¹⁰ atm) | Further weight loss. | osti.gov |
| Decomposition in Air | > 1400 | Air (10⁻⁰.⁶⁸ atm) | Breakdown of structure. | osti.gov |
| Decomposition of P-OH groups | ~875 | N/A | Initial weight loss from hydroxyls. | researchgate.net |
| Decomposition to AlPO₄ + P₂O₅ | Begins at 1000 | N/A | Main decomposition starts. | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal transitions such as glass transitions, crystallization, and melting. youtube.com When analyzing aluminium phosphate materials, DSC curves can reveal endothermic peaks, which indicate heat absorption during processes like melting or the decomposition of hydrated compounds, and exothermic peaks, which signify heat release during events like crystallization. mdpi.comresearchgate.net For instance, in some aluminium phosphate-bonded systems, DSC has identified endothermic events between 80-200°C related to the decomposition of hydrated compounds and exothermic transformations between 650-750°C corresponding to strong chemical reactions. researchgate.net The technique is instrumental in determining characteristic temperatures like the glass transition temperature (Tg) and crystallization temperature (Tc), which are vital for processing and application. mdpi.com
Table 4: Thermal Transitions in Aluminium Phosphate Systems by DSC
| Transition | Temperature Range (°C) | Type | Significance | Source(s) |
|---|---|---|---|---|
| Decomposition of Hydrates | 80 - 200 | Endothermic | Loss of water. | researchgate.net |
| Chemical Reaction | 650 - 750 | Exothermic | Formation of new phases. | researchgate.net |
| Glass Transition (Tg) | Varies with composition | Endothermic | Change from glassy to rubbery state. | mdpi.com |
| Crystallization (Tc) | Varies with composition | Exothermic | Formation of crystalline structure. | mdpi.com |
Coupled TGA-Mass Spectrometry (TGA-MS) for Evolved Gas Analysis
Coupling Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) is a powerful technique for identifying the gaseous species evolved during the thermal decomposition of a material. measurlabs.comamericanlaboratory.com As the TGA records mass loss, the MS analyzes the evolved gases in real-time, allowing for direct correlation between specific decomposition steps and the chemical nature of the released products. eag.comprocess-insights.com For this compound, TGA-MS studies have provided detailed insights into its degradation pathway. researchgate.net The analysis has shown that hydroxyl (P-OH) groups present in the material decompose at approximately 875°C. researchgate.net The primary decomposition of this compound into aluminium orthophosphate (AlPO₄) and phosphorus pentoxide (P₂O₅) begins at 1000°C. researchgate.net Thermodynamic modeling and TGA data also predict the evolution of other phosphorus-bearing gases such as (P₂O₃)₂, and PO₂ depending on the temperature and oxygen partial pressure. osti.gov This detailed analysis is crucial for understanding reaction mechanisms and predicting the behavior of the material in high-temperature applications. measurlabs.com
Table 5: Evolved Gases from this compound Decomposition Identified by TGA-MS
| Decomposition Temperature | Evolved Gas/Product | m/z (if applicable) | Precursor/Reaction | Source(s) |
|---|---|---|---|---|
| ~875 °C | Water (H₂O) | 18 | Decomposition of P-OH groups. | researchgate.net |
| Begins at 1000 °C | Phosphorus Pentoxide (P₂O₅) | N/A | Decomposition of Al(PO₃)₃. | researchgate.net |
| Temp/O₂ dependent | Diphosphorus trioxide ((P₂O₃)₂) | N/A | Primary P-bearing gas at low O₂ pp. | osti.gov |
| Temp/O₂ dependent | Phosphorus dioxide (PO₂) | N/A | P-bearing gas in air. | osti.gov |
Theoretical and Computational Investigations of Aluminium Metaphosphate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a primary computational method for studying aluminium phosphate (B84403) materials. It allows for the characterization of interactions between aluminum and phosphate groups by combining quantum mechanical calculations with models that account for solvent effects. researchgate.net DFT studies have explored a wide range of phosphate types, including mono-, di-, and tri-phosphates, in various charge and protonation states to understand the binding of Al(III). researchgate.net These theoretical approaches are crucial for elucidating the preferential interaction modes and binding affinities within aluminium-phosphate complexes. researchgate.netrsc.org
A fundamental application of DFT is the determination of stable molecular geometries through optimization and the calculation of their vibrational frequencies. For systems containing aluminum and phosphorus, DFT calculations using local density approximation have been employed to perform geometry optimization and calculate bond lengths and vibrational frequencies. asianpubs.orgresearchgate.net These calculations help in identifying the most stable structures among various possible bonding preferences. asianpubs.org
For instance, studies on aluminum and phosphorous-doped carbon clusters have utilized DFT to model numerous potential structures and analyze their total energies. asianpubs.orgresearchgate.net In a more fundamental context, the vibrational frequency for the simple diatomic molecule Aluminum monoxide (AlO) has been calculated, providing a baseline for understanding the vibrations within more complex Al-O-P linkages.
Table 1: Calculated Vibrational Frequency for AlO (This interactive table provides data from computational chemistry calculations.)
| Model Chemistry | Symmetry | Frequency (cm⁻¹) |
|---|---|---|
| TPSSh/6-31+G** | Σ | 951 |
Data Source: Computational Chemistry Comparison and Benchmark DataBase. nist.gov
The electronic properties, including the electronic structure and band gap, are critical for understanding the behavior of aluminium metaphosphate in various applications. DFT calculations are widely used to predict these properties. Studies on related compounds like aluminum phosphide (B1233454) (AlP) and aluminum oxide (γ-Al₂O₃) provide significant insights.
For AlP, first-principles calculations using methods like the full-potential linear muffin-tin-orbital (FP-LMTO) have been used to investigate its electronic properties. semanticscholar.org These studies show that AlP has an indirect band gap. loni.org The band gap of AlₓIn₁₋ₓP alloys has been shown to be tunable by varying the composition, which is a common feature in semiconductor materials. semanticscholar.org Ab-initio calculations for AlP have yielded band gap values around 2.890 eV to 2.891 eV. loni.org
Similarly, DFT calculations using the modified Becke-Johnson (mBJ) exchange potential have been effective in predicting the band gap of γ-Al₂O₃, showing better agreement with experimental values than other methods. researchgate.net The analysis of the partial density of states (p-DOS) reveals that the valence band maximum is primarily composed of the p-orbitals of oxygen atoms that are near vacancies in the crystal structure. researchgate.net
Table 2: Calculated Band Gap Values for Related Aluminum Compounds (This interactive table presents band gap data from various computational studies.)
| Compound | Calculation Method | Band Gap (eV) | Type |
|---|---|---|---|
| AlP | LDA | 2.890 - 2.891 | Indirect |
| AlP | GGA | ~3.08 | Indirect |
| γ-Al₂O₃ | mBJ | ~5.7 | - |
| AlN | GGA / HSE06 | 4.6 - 5.5 | Direct |
Data Sources: semanticscholar.orgloni.orgresearchgate.netresearchgate.net
Molecular Dynamics and Other Simulation Approaches
Molecular dynamics (MD) simulations offer a way to study the physical movements and interactions of atoms and molecules over time. researchgate.net This approach has been used to investigate the self-organization of molecules on aluminum oxide surfaces and the binding of aluminum ions to biological molecules. nih.govnih.govrsc.org
Semi-empirical tight-binding simulations, which are computationally less expensive than full DFT, have been shown to accurately reproduce geometries of Al(III) complexes calculated with DFT. nih.govnih.gov MD simulations based on these methods can track the flexibility of molecules over nanosecond timescales. nih.gov However, to explore changes in the coordination and binding modes of the metal ion, more advanced techniques like metadynamics are often required. nih.govnih.gov These simulations have demonstrated that Al(III) binding can be highly flexible, with various sidechains and backbone oxygens participating in the coordination. nih.gov
MD simulations have also been employed to understand the ordering processes during the formation of self-assembled monolayers (SAMs) of phosphonic acid on alumina (B75360) surfaces, highlighting the role of the solvent in the final structure. rsc.org
Computational Modeling of Aluminium-Phosphate Linkages
The core of this compound's structure and function lies in the nature of the aluminium-phosphate linkage. Computational modeling has been essential in elucidating these interactions. DFT studies reveal that Al(III) has a high affinity for binding to basic phosphate groups and prefers to form dicoordinated complexes. researchgate.net In these complexes, the aluminum ion binds to two separate phosphate groups in a monodentate fashion. researchgate.net
The interaction between aluminum and phosphate groups can lead to the formation of chelate complexes and cross-linking between different phosphate-containing molecules. mdpi.com This cross-linking is fundamental to the formation of larger, ordered, and more complex structures. mdpi.com
Modeling studies of extraframework aluminum (EFAL) species in zeolites, which contain Si-O-Al frameworks analogous to the P-O-Al framework in aluminium phosphates, have shown that monovalent aluminum cations prefer bicoordination with the framework. In contrast, di- and trivalent cations tend to achieve tetracoordination. researchgate.net These studies consistently find that coordination occurs with the oxygen atoms that are nearest to the framework aluminum atoms. researchgate.net This tendency for aluminum to act as a bridging agent is a key factor in its ability to form aggregates and complex structures. rsc.org
Applications in Advanced Materials Science and Technology
Optical and Photonic Materials
The utility of aluminum metaphosphate in optical and photonic materials stems from its contribution to the formation of specialized glasses with desirable properties. It serves as a key ingredient in creating materials for lasers, optical filters, and other light-manipulating technologies.
Raw Material for Phosphate (B84403) and Fluorophosphate (B79755) Glasses
Aluminum metaphosphate is a crucial raw material in the production of phosphate and fluorophosphate glasses. samaterials.com Phosphate glasses, with phosphorus pentoxide (P₂O₅) as their primary network former, offer distinct characteristics such as a low glass transition temperature and high ultraviolet (UV) transparency. researchgate.net The addition of aluminum, often in the form of aluminum metaphosphate or alumina (B75360) (Al₂O₃), significantly enhances the chemical durability and thermal stability of these glasses. samaterials.comgoogle.comosti.gov
Fluorophosphate glasses are a specialized class of optical materials that combine metaphosphates and metal fluorides. wikipedia.org This combination yields materials with very low theoretical signal loss, a low coefficient of thermal expansion, and a reduced refractive index nonlinearity, which is particularly attractive for high-power laser applications. samaterials.comwikipedia.org Aluminum metaphosphate is incorporated into these glass melts to improve stability and modify the final optical properties. For example, one composition includes Ba(PO₃)₂, Al(PO₃)₃, AlF₃, and various alkaline earth fluorides. wikipedia.org The inclusion of aluminum-containing compounds like aluminum metaphosphate helps to create a more robust and chemically resistant glass network. osti.govmdpi.com
| Glass Type | Key Components | Role of Aluminum Metaphosphate/Alumina | Notable Properties |
| Phosphate Glass | P₂O₅, Metal Oxides | Enhances chemical durability and thermal stability. samaterials.comgoogle.comosti.gov | High UV transparency, low glass transition temperature. researchgate.net |
| Fluorophosphate Glass | Metaphosphates, Metal Fluorides, Al(PO₃)₃ | Improves stability and modifies optical properties. wikipedia.orgmdpi.com | Ultra-low theoretical loss, low thermal expansion, low refractive index nonlinearity. samaterials.comwikipedia.org |
Laser and Filtering Glass Technologies
The properties imparted by aluminum metaphosphate make it a valuable component in glasses designed for laser and filtering technologies. High-purity aluminum metaphosphate is specifically used in the manufacture of laser nuclear fusion glass. samaterials.com Phosphate-based glasses are suitable hosts for solid-state lasers, particularly when doped with rare-earth elements like Erbium (Er³⁺) and sensitized with Ytterbium (Yb³⁺) for "eye-safe" laser applications. google.com The addition of alumina, a related aluminum compound, to the phosphate glass matrix improves thermo-mechanical properties, which is critical for high-average-power laser operation where thermal gradients can induce stress and potential fracture. google.com
Fluorophosphate glasses containing aluminum are also used in laser technology due to their small refractive index nonlinearity. wikipedia.org Furthermore, the unique composition of these glasses allows for effective doping with various elements, enabling applications such as optical amplifiers and specialized light filters. wikipedia.org
Luminescent Properties and Electronic States in Crystals
The incorporation of aluminum metaphosphate into glass matrices influences their luminescent properties and the electronic states of dopants. Fluorophosphate glasses, which can be formulated with aluminum metaphosphate, offer advantages for hosting rare-earth ions (RE³⁺) like Er³⁺, Thulium (Tm³⁺), and Yb³⁺. mdpi.com The fluorophosphate matrix combines the structural benefits of phosphate glasses with the low vibrational energy of fluoride (B91410) bonds, leading to reduced non-radiative relaxation and higher light emission efficiency. mdpi.com This is crucial for processes like upconversion, where absorbed lower-energy light is converted to higher-energy emitted light. mdpi.com Studies on Er³⁺–Tm³⁺–Yb³⁺ tri-doped fluorophosphate glasses show observable upconverted emissions at blue, green, and red wavelengths under laser excitation, demonstrating the material's potential for advanced photonic devices. mdpi.com The electronic states of the dopant ions are protected within this host, enhancing the efficiency of luminescent processes. mdpi.com
Optical Homogeneity and Anisotropy in Advanced Materials
While ideal optical glasses are isotropic, controlled anisotropy is sometimes desired. The structure of polycrystalline materials, including some advanced ceramics derived from phosphate binders, can exhibit anisotropy depending on their crystallographic texture. d-nb.info While aluminum itself is an inherently low-anisotropy material, the processing of materials containing it can induce textural symmetries. d-nb.info The controlled formation of crystalline phases like aluminum orthophosphate (AlPO₄) from aluminum metaphosphate binders during heat treatment can influence the microstructural and, consequently, the mechanical and optical properties of the final material. researchgate.net
Ceramic and Refractory Applications
Aluminum metaphosphate is widely utilized in the ceramics and refractories industry, primarily for its ability to form strong, heat-resistant bonds. osti.govbuffalo.edunih.gov
High-Temperature Binders and Consolidants
Aluminum metaphosphate serves as an effective high-temperature binder and curing agent, particularly in the production of refractory materials for kilns and other severe-service environments like gasifiers and glass melting furnaces. osti.govzincphosphatepigment.com It is often used in chemically bonded phosphate ceramics, which are formed by reacting an acid phosphate with a sparsely soluble metal oxide. icl-phos-spec.com
When used as a binder, aluminum metaphosphate offers several advantages:
High-Temperature Stability: Phosphate-bonded refractories are generally superior in strength, load-bearing capacity, and stability at high temperatures. osti.govicl-phos-spec.com Aluminum metaphosphate is thermodynamically stable to high temperatures, with its stability increasing with higher oxygen partial pressure. osti.gov
Strong Adhesion: It exhibits excellent adhesive strength, creating robust bonds within the ceramic or refractory matrix. cyberleninka.ru
Improved Mechanical Properties: It enhances the green strength (the strength of the unfired ceramic body) and compressibility of preforms. samaterials.comicl-phos-spec.com
Upon heating, aluminum metaphosphate undergoes phase transformations. For instance, it can convert to aluminum orthophosphate (AlPO₄), which is also a stable, high-temperature material. researchgate.netcyberleninka.ru This transformation contributes to the final bonded structure of the refractory. It is also used as a hardening agent for potassium silicate (B1173343) solutions, which are employed in industrial applications as acid-resistant mortars and cements. nih.gov
| Property | Description | Source |
| Product Type | High-Temperature Binder, Curing Agent | zincphosphatepigment.com |
| Appearance | White Powder | samaterials.comzincphosphatepigment.com |
| Chemical Formula | Al(PO₃)₃ | samaterials.comzincphosphatepigment.com |
| Key Applications | Hi-temp refractory materials for kilns, special optical glass, enamels, glazes. | zincphosphatepigment.comulprospector.com |
| Function | Provides bonding in refractory mixes, increases green strength, and improves compressibility. | samaterials.comicl-phos-spec.com |
| Thermal Behavior | Thermodynamically stable at high temperatures; stability increases with oxygen partial pressure. Decomposes to aluminum orthophosphate (AlPO₄) upon further heating. | researchgate.netosti.gov |
Glazes and Enamels in Ceramic Production
In the realm of ceramic production, phosphates are integral to formulating a variety of products, from whiteware to specialty glasses, glazes, and enamels. phosphatesfacts.org They serve dual roles as processing aids and as functional components that enhance the final characteristics of the ceramic. phosphatesfacts.org Notably, phosphates are key to forming the bonding phase in many ceramic systems. phosphatesfacts.org
Aluminium metaphosphate, in particular, is utilized as a raw material for phosphate and fluorophosphate glasses. samaterials.com Its inclusion is advantageous due to its superior moisture resistance and lower refractive index. samaterials.com Furthermore, it contributes to a higher Abbe number, which is a measure of the material's dispersion, and improves the thermal stability of the glass. samaterials.com The use of aluminium phosphate in glazes is also linked to its ability to provide fluxing properties and unique optical characteristics. phosphatesfacts.org For instance, glasses based on aluminium phosphates exhibit excellent resistance to hydrofluoric acid. basstechintl.com
The stability of the glaze melt is a critical factor in ceramic production, and alumina (Al₂O₃) plays a crucial role in this regard. digitalfire.com It prevents the glaze from running off the ware during firing and enhances the durability of the final product. digitalfire.com While materials like kaolin (B608303) and feldspar (B12085585) are common sources of alumina for glazes, this compound also serves as a source of this vital oxide. digitalfire.com The presence of multivalent ions like aluminium can influence the breakdown rate of the glass and, consequently, the formation of apatite layers in bioactive glasses. nih.gov
Advanced Binding Systems and Cements
Aluminium phosphates are recognized as effective inorganic hardening agents for alkali silicate solutions, which are used in various binding systems and cements. nih.govresearchgate.netnih.gov They are particularly noted for their high bonding strength, abrasion resistance, and stability at very high temperatures. researchgate.net
Chemically Initiated Setting Mechanisms in Silicate Solutions
The setting of potassium silicate solutions, also known as potassium water glass, can be chemically initiated by aluminium metaphosphates. nih.govresearchgate.netnih.gov This process involves a complex, multi-step reaction. researchgate.net When aluminium tetrametaphosphate is introduced into an alkaline potassium silicate environment, it dissolves, leading to an ion-exchange reaction where aluminium ions are partially replaced by potassium ions from the silicate solution. nih.gov This results in the formation of crystalline potassium tetrametaphosphate dihydrate. nih.govnih.gov
Simultaneously, the cyclic metaphosphate structure undergoes depolymerization, breaking down into smaller phosphate and hydrogen phosphate structures, primarily forming potassium dihydrogen phosphate as a final crystalline product. nih.govnih.govresearchgate.net This reaction consumes potassium ions from the solution, causing a drop in pH, which in turn initiates the cross-connection of the silicate framework and accelerates the setting of the binder system. nih.govresearchgate.net The dissolution rate of aluminium tetrametaphosphate is dependent on the pH of the alkaline solution. researchgate.net In contrast, when aluminium hexametaphosphate is used, no ion-exchange reaction product is observed, with potassium dihydrogen phosphate being the main product formed in higher quantities compared to the reaction with aluminium tetrametaphosphate. nih.govresearchgate.netnih.gov
Role in Cross-Linked Alkali Silicate Frameworks
During the chemically initiated setting process, aluminium ions are incorporated into the amorphous aluminosilicate (B74896) network that is being formed. researchgate.net This integration of aluminium into the silicate framework is a key aspect of the binder's performance. researchgate.net The bonding effect arises from surface reactions between acidic phosphoric components and crystalline phosphate structures on the ceramic particles. researchgate.net As the temperature increases (up to 600 °C), the degree of cross-linking through P–O–Al and P–O–P bonds intensifies, which is crucial for developing a robust phosphate bond. researchgate.net The specific characteristics of the resulting binder system are influenced by the alkali modulus of the potassium silicate solution and the ring size of the this compound used. researchgate.net
Catalytic Systems and Support Materials
Aluminium phosphates are versatile materials in catalysis, serving as catalysts themselves, as catalyst supports, or as binders in the formulation of catalysts. researchgate.net They are noted for their thermal stability and their ability to hold catalytically active components well-isolated at high temperatures. researchgate.net
Development of P-Alumina Catalytic Supports
Phosphate-modified alumina (P-Al₂O₃) supports are developed for various catalytic applications. acs.org The preparation of these supports often involves impregnating alumina with a phosphoric acid solution, followed by drying and calcination. acs.org The reaction between alumina and phosphoric acid can lead to the formation of different aluminium phosphate species, with the product ratio depending on factors like the type of alumina, reaction temperature, and time. ubc.ca For instance, reacting α-alumina with phosphoric acid primarily yields aluminium orthophosphate, while heat-treated alumina-gel produces a more balanced ratio of aluminium orthophosphate and metaphosphate. ubc.ca
The presence of phosphate on the alumina support can influence the catalytic activity. In some cases, increasing the calcination temperature of the P-Al₂O₃ support before the deposition of a metal catalyst can lead to a recovery and even improvement in catalytic activity and thermal stability. acs.org However, the strong interaction between phosphate and alumina can also lead to the formation of aluminium phosphate (AlPO₄), which may require higher temperatures for reduction. researchgate.net This affinity of alumina for phosphates is a critical consideration in the design of alumina-supported catalysts. researchgate.net
Aluminium phosphate itself can act as a binder in creating catalyst supports with a multiscale microstructure, offering high cohesive capacity through the in-situ reaction of phosphoric acid with boehmite and alumina granules. researchgate.net
Thin Films and Surface Coatings
Aluminium phosphate is utilized in the creation of thin films and surface coatings to enhance properties such as corrosion resistance, oxidation resistance, and wear resistance. buffalo.edu These coatings are often applied through inexpensive liquid or slurry techniques like spraying and dipping. buffalo.edu
The sealant properties of aluminium phosphate are particularly valuable in applications involving plasma-sprayed alumina coatings. typeset.io When used as a sealant, aluminium phosphate demonstrates good penetration into the coating's structural defects like pores and cracks. typeset.io The sealant itself can consist of a mixture of long-chain polyphosphates, including this compound (Al(PO₃)₃). typeset.io
The bonding mechanism of the phosphate sealant is twofold: it involves both adhesive binding through the formation of condensed phosphates within the coating's defects and chemical bonding resulting from the reaction between the sealant and the alumina coating. typeset.io This reaction can lead to the formation of crystalline aluminium orthophosphate (AlPO₄) in addition to the metaphosphates. typeset.io Aluminium phosphate coatings can also be used to planarize surfaces and act as an interface to promote adhesion between a metal surface and an organic polymer coating. google.com
Aluminium Phosphate Sealed Alumina Coatings
A critical application of aluminum phosphate is as a sealant for plasma-sprayed alumina (Al₂O₃) coatings. These coatings are widely used for their resistance to wear and corrosion, but inherent porosity can compromise their performance. Aluminum phosphate sealants are used to infiltrate and fill these structural defects.
Detailed research findings indicate that the sealant effectively penetrates pores, micro-cracks, and gaps between the lamellae of the alumina coating to a significant depth. Upon curing at temperatures above 300°C, the primary sealing phase formed is the long-chain B-type polymorph of aluminum metaphosphate (Al(PO₃)₃). This process involves the dehydration of monoaluminum phosphates present in the initial sealant solution. The bonding mechanism is twofold: it provides adhesive binding by physically filling voids with condensed phosphates and chemical bonding through reactions with the alumina coating itself, which can also lead to the formation of aluminum orthophosphate (AlPO₄).
The sealing treatment markedly enhances the material's properties. It improves the insulation resistance of the coating and increases its physical durability.
Table 1: Effect of Aluminum Phosphate Sealing on Alumina Coating Hardness
Phosphate Films for Surface Modification
Phosphate films are integral to the surface modification of aluminum and its alloys, providing corrosion resistance and serving as a primer layer to promote adhesion with subsequent organic polymer coatings. google.com These treatments, often called phosphate conversion coatings, create a stable, inert layer on the metal surface.
The process can involve immersing the aluminum part in a phosphating bath, which may contain other metallic salts like those of zinc and manganese. mdpi.com The resulting film is typically crystalline and chemically bonded to the substrate. mdpi.com Analysis of these films reveals their primary constituents to be the metal cations from the bath (e.g., zinc), phosphorus, and oxygen. mdpi.com Aluminum phosphate-based materials, in particular, can be deposited as thin, hermetic, and transparent films that protect the underlying metal from moisture, gases, and other environmental factors. google.com This technology is an alternative to traditional chromate (B82759) treatments, offering effective corrosion protection. ulprospector.com
Table 2: Primary Constituents of a Zinc-Manganese Phosphate Conversion Coating on Aluminum
Nanomaterials and Advanced Composite Development
The application of aluminum metaphosphate extends into the realm of nanomaterials and the formulation of advanced composites, where its properties at the nanoscale are harnessed for superior performance.
Aluminum metaphosphate is available in high-purity, submicron, and nanopowder forms. americanelements.com These fine powders are utilized as high-temperature binders, leveraging the compound's chemical stability and high mechanical strength. samaterials.com Green synthesis methods have been successfully developed to produce aluminum phosphate nanoplates using plant-derived phytates as a precursor. mdpi.com These nanoplates possess unique structural and optical properties that are promising for the development of novel advanced materials. mdpi.com The inherent nanoporous structure of aluminum phosphates also makes them a candidate for use as electrode materials in energy storage devices. mdpi.com
Aluminum metaphosphate plays a role in the development of advanced polymeric hybrid materials, particularly as a component in flame retardant systems. In composites made from polypropylene (B1209903) or epoxy resins, a combination of ammonium (B1175870) polyphosphate (APP) and aluminum hydroxide (B78521) (ATH) is often used as a flame retardant. semanticscholar.orgcnrs.fr During thermal decomposition, these two components react to form aluminum metaphosphate in situ. semanticscholar.orgcnrs.fr
Specialty Materials for Semiconductor Applications
High-purity aluminum metaphosphate is designated as a specialty material for applications in the semiconductor industry. samaterials.com It is used as a raw material in the production of specialty glasses, such as phosphate and fluorophosphate glass. samaterials.comandersonandsteinssen.com These glasses are critical for technologies like laser nuclear fusion. samaterials.com
The addition of aluminum metaphosphate to these glass formulations imparts several beneficial properties. It improves the glass's moisture resistance, lowers its refractive index, and increases its thermal stability. samaterials.comandersonandsteinssen.com Its use results in high chemical stability and mechanical strength in the final glass product. andersonandsteinssen.com Furthermore, high-purity aluminum metaphosphate is identified as a special material used in relation to semiconductor silicon. samaterials.com
Q & A
Q. What are the standard methods for synthesizing aluminium metaphosphate, and how do precursor choices influence the synthesis pathway?
this compound (Al(PO₃)₃) is typically synthesized by reacting phosphoric acid with aluminium precursors (e.g., Al(OH)₃, Al(NO₃)₃, AlCl₃) followed by annealing at 300–800°C. The precursor significantly impacts the reaction pathway:
- Al(OH)₃ and Al(NO₃)₃ precursors form intermediate phases like hexacyclophosphate at lower temperatures (300–500°C), transitioning to cubic metaphosphate at 800°C.
- AlCl₃ precursors show delayed crystallization due to stable Al–Cl bonds, leading to amorphous polyphosphates below 800°C . Methodological Tip: Use XRD and solid-state ³¹P NMR to track phase evolution. Annealing temperature must exceed 500°C for pure cubic metaphosphate from AlCl₃ .
Q. Which analytical techniques are essential for characterizing this compound’s structural properties?
Key techniques include:
- XRD : Identifies crystalline phases (e.g., cubic vs. monoclinic metaphosphate) but fails to detect amorphous intermediates .
- Solid-state ³¹P NMR : Distinguishes between orthophosphate (0–5 ppm), pyrophosphate (−12 ppm), and metaphosphate (50.5 ppm) phases, even in amorphous materials .
- ATR-FTIR : Confirms P–O–Al (532 cm⁻¹) and P–O–P (720 cm⁻¹) bonding environments . Methodological Tip: Combine XRD with NMR to resolve discrepancies between bulk (XRD) and local (NMR) structures .
Advanced Research Questions
Q. How can researchers resolve contradictions between XPS surface analysis and bulk stoichiometry in this compound?
XPS O(1s) spectra for Al(PO₃)₃ show two peaks: 532.3 eV (P–O–Al) and 533.7 eV (P–O–P). Quantification often reveals a P:Al ratio >3:1 at the surface due to:
- Surface enrichment of phosphorus-rich species (e.g., cyclic polyphosphates).
- Incomplete precursor decomposition at lower annealing temperatures (<800°C) . Methodological Tip: Use depth-profiling XPS or ion sputtering to compare surface and bulk composition. Cross-validate with bulk-sensitive techniques like XRD .
Q. Why do solid-state ³¹P NMR spectra vary for this compound synthesized from different precursors, despite identical annealing conditions?
Precursor chemistry dictates reaction pathways:
- Al(NO₃)₃ forms tripolyphosphate intermediates (−21 ppm) at 300°C, while AlCl₃ yields pyrophosphate (−12 ppm) and polyphosphate (−20 to −28 ppm) due to delayed Al–PO₃ bonding .
- Al(OH)₃ facilitates faster metaphosphate crystallization, minimizing amorphous byproducts . Methodological Tip: Analyze reaction kinetics via in-situ FTIR or DSC to map precursor-specific decomposition pathways .
Q. What explains the persistence of hexacyclophosphate phases in this compound even after high-temperature annealing?
Hexacyclophosphate (Al₃(P₆O₁₈)) is a metastable phase that coexists with cubic metaphosphate at 500–800°C. Its persistence arises from:
- Kinetic barriers to full metaphosphate conversion.
- Precursor-specific reactivity; Al(NO₃)₃ retains ~36% hexacyclophosphate at 800°C, unlike AlCl₃ . Methodological Tip: Prolong annealing durations or use catalytic additives (e.g., NH₄Cl) to drive complete metaphosphate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental XPS peak ratios for P–O–Al and P–O–P bonds?
The expected O(1s) peak ratio (P–O–Al : P–O–P = 2:1) often deviates experimentally (e.g., 1.6:1) due to:
- Surface contamination (e.g., adsorbed H₂O or CO₂).
- Inhomogeneous crystallinity or mixed-phase regions . Methodological Tip: Pre-clean samples with Ar⁺ sputtering and use synchrotron XPS for higher surface sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
